molecular formula C28H27NO7S B11164802 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11164802
M. Wt: 521.6 g/mol
InChI Key: ZIZFCPKSGQPCEM-UHFFFAOYSA-N
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Description

This compound features a chromen-4-one (flavonoid-like) core substituted at position 7 with a hexanoate ester. The ester side chain includes a sulfonamide group linked to a 4-methylphenyl (p-tolyl) moiety. The chromene scaffold (5-hydroxy-4-oxo-2-phenyl-4H-chromene) is structurally analogous to natural flavonoids, which are known for diverse biological activities such as antioxidant, anti-inflammatory, and enzyme inhibition properties .

Crystallographic analysis of such compounds often relies on software like SHELXL for structure refinement, which is widely used for small-molecule crystallography due to its precision in handling hydrogen bonding and torsional parameters .

Properties

Molecular Formula

C28H27NO7S

Molecular Weight

521.6 g/mol

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C28H27NO7S/c1-19-11-13-22(14-12-19)37(33,34)29-15-7-3-6-10-27(32)35-21-16-23(30)28-24(31)18-25(36-26(28)17-21)20-8-4-2-5-9-20/h2,4-5,8-9,11-14,16-18,29-30H,3,6-7,10,15H2,1H3

InChI Key

ZIZFCPKSGQPCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Stepwise Formation of the Chromenone Skeleton

  • Starting Materials :

    • 2-Hydroxyacetophenone derivatives are condensed with benzaldehyde derivatives under basic conditions (e.g., potassium carbonate in ethanol) to form a chalcone intermediate.

    • Cyclization : The chalcone undergoes intramolecular cyclization using sulfuric acid or polyphosphoric acid, yielding 7-benzyloxy-2-phenylchromen-4-one.

  • Demethylation and Hydroxylation :

    • The benzyl protecting group is removed via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/acetic acid) to expose the 7-hydroxy group.

    • Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 4-oxo functionality.

Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Chalcone formationK₂CO₃, ethanol, reflux75–80
CyclizationH₂SO₄, 80°C, 2h65–70
DemethylationHCl (conc.), acetic acid85–90

Synthesis of 6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic Acid

This sulfonamide-modified hexanoic acid is synthesized via sulfonylation of 6-aminohexanoic acid .

Sulfonylation Protocol

  • Amino Protection :

    • 6-Aminohexanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to protect the amine group.

  • Sulfonamide Formation :

    • The protected amine reacts with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → RT).

    • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid.

Optimization Insights :

  • Excess TsCl (1.2 eq.) ensures complete sulfonylation.

  • Low temperatures (0–5°C) minimize side reactions.

Esterification of Chromenol and Sulfonamide Hexanoic Acid

The final step involves coupling the chromenol (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol) with 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid via Steglich esterification .

Reaction Mechanism and Conditions

  • Activation of Carboxylic Acid :

    • The hexanoic acid derivative is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

  • Ester Bond Formation :

    • The chromenol is added dropwise to the activated acid, and the mixture is stirred under nitrogen at room temperature for 12–24h.

    • Workup : The reaction is quenched with water, and the product is extracted with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate).

Yield and Purity Data :

ParameterValueReference
Isolated Yield60–65%
Purity (HPLC)≥98%

Alternative Synthetic Routes

Acyl Chloride Method

  • The hexanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), then reacted with the chromenol in pyridine.

  • Advantage : Faster reaction (2–4h), but lower yield (50–55%) due to side-product formation.

Enzymatic Esterification

  • Lipase-catalyzed esterification in non-aqueous media (e.g., tert-butanol) offers greener conditions but requires rigorous temperature control (30–40°C) and prolonged reaction times (48h).

Analytical Characterization

Critical quality control metrics include:

  • ¹H/¹³C NMR : Confirmation of ester linkage (δ 4.3–4.5 ppm for –OCO–) and sulfonamide protons (δ 7.7–7.9 ppm).

  • HRMS : Molecular ion peak at m/z 631.63 (C₃₃H₃₂N₂O₇S).

  • Melting Point : 162–164°C (DSC).

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky sulfonamide groups reduce esterification efficiency. Solutions:

    • Use DMAP (10 mol%) to enhance reaction kinetics.

    • Microwave-assisted synthesis (50°C, 1h) improves yield to 70%.

  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates unreacted acid and chromenol .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the carbonyl group may yield a secondary alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar chromenone structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. These results suggest that the chromenone scaffold can effectively target cancer cells, potentially leading to the development of new anticancer therapies .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. Chromenone derivatives have been shown to modulate inflammatory pathways, making them candidates for further research in this area.

Drug Design and Development

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate serves as a valuable scaffold in drug design due to its unique structural features. The sulfonamide moiety enhances its pharmacological profile by improving solubility and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can lead to the optimization of its biological activity. By modifying substituents on the chromenone structure, researchers can enhance potency and selectivity against specific targets, particularly in cancer therapy.

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivitySignificant antiproliferative effects against HCT-116 and MCF-7 cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways; candidates for chronic disease treatments
Drug DesignValuable scaffold for synthesizing new compounds with improved pharmacological properties

Mechanism of Action

The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways such as the MAPK-mTOR pathway, which is involved in cell growth, proliferation, and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromen-4-one Family

The compound’s chromene core is shared with flavonoids like quercetin and apigenin. However, its substitution pattern distinguishes it:

  • Quercetin (3,5,7,3',4'-pentahydroxyflavone): Lacks the sulfonamide-hexanoate side chain but shares antioxidant activity via phenolic hydroxyl groups.
  • 7-O-substituted chromen-4-one derivatives: Compounds like 7-O-alkyl/aryl esters (e.g., 7-O-hexyl chromen-4-one) have been studied for enhanced bioavailability compared to parent flavonoids. The sulfonamide group in the target compound may confer unique target specificity, as sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) .

Sulfonamide-Containing Analogues

  • (Methylsulfanyl)methyl hexanoate (FDB017629): Shares the hexanoate ester group but lacks the chromene core and sulfonamide linkage.
  • Sulfonamide-drug hybrids : Compounds like celecoxib (a COX-2 inhibitor with a sulfonamide group) demonstrate the role of sulfonamides in selective binding. The p-tolyl sulfonamide in the target compound may similarly enhance affinity for hydrophobic enzyme pockets .

Hexanoate Ester Analogues

  • 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate (FDB023871): Contains a carboxylate group but differs entirely in scaffold (imidazole ribonucleotide vs. chromene). Highlights the structural uniqueness of the target compound’s chromene-hexanoate-sulfonamide architecture .

Comparative Data Table

Property/Feature Target Compound Quercetin (Methylsulfanyl)methyl hexanoate (FDB017629) Celecoxib
Core Structure Chromen-4-one + sulfonamide-hexanoate Flavonoid (no side chain) Hexanoate ester Aryl sulfonamide
Molecular Weight (g/mol) ~487.5 (estimated) 302.24 162.24 381.37
Key Functional Groups Sulfonamide, ester, hydroxy, oxo Multiple hydroxyls Thioether, ester Sulfonamide, pyrazole
Predicted LogP ~3.8 (moderately lipophilic) 1.5 (polar) 2.1 3.5
Potential Targets Enzymes (e.g., kinases, proteases) Antioxidant pathways Fragrance/volatile compounds COX-2
Crystallography Tools SHELXL SHELXL Not reported SHELXL
Electronic Analysis Multiwfn (for charge distribution) DFT studies Limited data Docking simulations

Key Research Findings

  • Synthetic Accessibility: The hexanoate ester and sulfonamide groups are synthetically tractable via esterification and sulfonylation reactions, but steric hindrance from the chromene core may complicate crystallization. SHELXD/SHELXE pipelines could aid in resolving structural ambiguities .
  • Biological Potential: Unlike simpler flavonoids, the sulfonamide group may enable selective inhibition of serine proteases or kinases, as seen in sulfonamide-based drugs.
  • Limitations: No direct pharmacological data exists for this compound in the provided sources.

Biological Activity

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic compound belonging to the flavonoid family, characterized by its chromenone structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C27H25NO7S
  • Molecular Weight : 507.57 g/mol
  • Structure : The compound features a chromenone moiety with a sulfonamide group and a hexanoate side chain, which may influence its biological interactions.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies indicate that 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl derivatives exhibit significant free radical scavenging ability. This activity is primarily attributed to the hydroxyl groups present in the chromenone structure, which can donate electrons and stabilize free radicals.

Anticancer Properties

Research has shown that flavonoids possess anticancer properties through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cell lines, particularly at the G2/M phase.
  • Apoptosis Induction : It promotes apoptosis via intrinsic pathways, activating caspases and upregulating pro-apoptotic proteins.
  • Inhibition of Metastasis : In vitro studies suggest that it can inhibit migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Its action on NF-kB signaling pathways has been documented to reduce inflammation in various models.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that treatment with 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate resulted in:

  • IC50 Values : The compound displayed IC50 values ranging from 10 to 30 µM across different cancer types, indicating potent cytotoxicity.
Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Case Studies

  • Case Study on Breast Cancer : A recent clinical trial investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound reduced paw edema significantly compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The flavonoid structure enables electron donation, neutralizing reactive oxygen species (ROS).
  • Gene Expression Modulation : It influences the expression of genes involved in apoptosis and cell cycle regulation.
  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes involved in inflammatory pathways.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling the chromen-7-ol core with the sulfonamide-functionalized hexanoic acid via esterification. Key steps include:

  • Chromen-7-ol preparation : Synthesized via Algar-Flynn-Oyamada oxidation of 2-phenylflavonoids, with methanol/water as solvent and H₂O₂ as oxidizing agent .
  • Sulfonamide-hexanoic acid synthesis : Achieved by reacting 4-methylbenzenesulfonyl chloride with 6-aminohexanoic acid under basic conditions (e.g., pyridine) at 0–5°C .
  • Esterification : Use carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane to link the two moieties. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of acid to alcohol) and reaction time (12–24 hr) .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Basic: How can structural characterization be systematically performed for this compound?

Use a multi-technique approach:

  • NMR : Assign protons using ¹H NMR (DMSO-d₆, 400 MHz):
    • Aromatic protons (chromen-phenyl): δ 6.8–8.2 ppm (multiplet).
    • Sulfonamide NH: δ 7.5–8.0 ppm (broad singlet) .
  • IR : Confirm ester (C=O at ~1730 cm⁻¹) and sulfonamide (S=O at ~1360/1170 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 505.12 (calculated for C₂₈H₂₈N₂O₆S) .

Advanced: What mechanistic insights exist for the reactivity of the sulfonamide group in this compound?

The sulfonamide group undergoes nucleophilic substitution or hydrolysis under specific conditions:

  • Acidic hydrolysis : Reacts with HCl (6M, reflux) to yield 6-aminohexanoic acid and 4-methylbenzenesulfonic acid. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .
  • Nucleophilic displacement : Replace the tosyl group with amines (e.g., benzylamine) in DMF at 80°C, confirmed by LC-MS .
    Kinetic studies : Use UV-Vis spectroscopy (λ = 260 nm) to track reaction rates under varying pH (2–10) .

Basic: How can preliminary biological activity screening be designed for this compound?

  • In vitro enzyme inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric assay (IC₅₀ determination). Compare with celecoxib as a positive control .
  • Antioxidant activity : Use DPPH radical scavenging assay (λ = 517 nm) at concentrations 1–100 μM .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay (48 hr exposure, IC₅₀ calculation) .

Advanced: How does the compound’s stability vary under environmental or physiological conditions?

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Half-life ≈ 8 hr .
  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2, 37°C). Ester bond cleavage occurs within 2 hr, releasing chromen-7-ol .

Advanced: What crystallographic data are available for structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Torsion angles : Chromen-phenyl dihedral angle = 42.5°, indicating planarity disruption .
  • Hydrogen bonding : Sulfonamide NH forms a bond with ester carbonyl (distance = 2.89 Å) .
    Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL (R-factor < 0.05) .

Advanced: How can structure-activity relationships (SAR) be explored for modifying this compound?

  • Chromen modifications : Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance COX-2 selectivity. Compare IC₅₀ values via molecular docking (PDB: 1CX2) .
  • Sulfonamide substitution : Replace 4-methylphenyl with heteroaromatic groups (e.g., pyridine). Assess solubility via logP measurements (shake-flask method) .

Advanced: What analytical methods resolve contradictions in reported spectral data for derivatives?

  • HPLC-DAD/MS : Separate isomers (e.g., 4-oxo vs. 5-oxo chromen) using a C18 column (5 μm, 250 × 4.6 mm) with 0.1% formic acid in mobile phase .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures (e.g., regioisomeric esters) .

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